Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles . One common method includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
Scientific Research Applications
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
2-Methyl-1H-imidazole: Another derivative with similar biological activities.
1,4-Naphthoquinone: A related compound with similar oxidation reactions.
Uniqueness
Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate is unique due to its specific structure, which combines the properties of both naphthoquinone and imidazole. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 1H-benzo[f]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15) |
InChI Key |
RHGIPHYOXOMDRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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